molecular formula C16H13ClFN5O B2764615 5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide CAS No. 1207047-54-8

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide

Cat. No. B2764615
CAS RN: 1207047-54-8
M. Wt: 345.76
InChI Key: XLQMOWCBTALGSF-UHFFFAOYSA-N
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Description

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide, also known as CT04, is a chemical compound that has been synthesized for its potential applications in scientific research. CT04 belongs to a class of compounds known as triazoles, which have been found to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.

Scientific Research Applications

Synthesis and Antipathogenic Activity

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is structurally related to various synthesized acylthioureas and benzamides that have been tested for antipathogenic activities. These derivatives have shown significant potential against bacterial strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. The introduction of halogen atoms on the phenyl substituent of the moiety enhances their antibacterial efficacy, indicating a promising avenue for the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antitumor Activity

The compound's framework is closely related to 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which have shown curative activity against L-1210 and P388 leukemia. These structures may act as prodrug modifications, demonstrating potential for the development of novel anticancer therapies by undergoing bioactivation to more active forms (Stevens et al., 1984).

NF-kappaB and AP-1 Gene Expression Inhibition

Compounds structurally similar to this compound have been studied for their ability to inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are critical for understanding the compound's potential role in regulating inflammatory responses and cancer development, highlighting its relevance in designing drugs with improved oral bioavailability and therapeutic profiles (Palanki et al., 2000).

DNA Interaction and Antiviral Properties

Research on similar triazene and imidazole compounds, including those with modifications on the triazolidine core, has revealed their capabilities in interacting with DNA and inducing cytotoxic effects. These interactions can lead to the degeneration of DNA in cancer cells, offering insights into the compound's potential antitumor mechanisms. Additionally, fluoroimidazoles, related to the chemical structure , have shown broad-spectrum antiviral activities, suggesting potential applications in designing new antiviral agents (Mizuno & Decker, 1976); (De Cercq & Luczak, 1975).

properties

IUPAC Name

5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN5O/c1-9-7-11(18)5-6-13(9)20-16(24)14-15(22-23-21-14)19-12-4-2-3-10(17)8-12/h2-8,14-15,19,21-23H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYHOVWDWYMCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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